3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both pyrazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the pyrazole or oxadiazole rings .
Scientific Research Applications
3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
- 3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
- 5-Substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones
Uniqueness
What sets 3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid apart from similar compounds is its specific combination of the oxadiazole and pyrazole rings, which can confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C9H10N4O3 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N4O3/c1-5-7(9(14)15)3-13(11-5)4-8-10-6(2)12-16-8/h3H,4H2,1-2H3,(H,14,15) |
InChI Key |
SJMGSMSNPHTALW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=NC(=NO2)C |
Origin of Product |
United States |
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